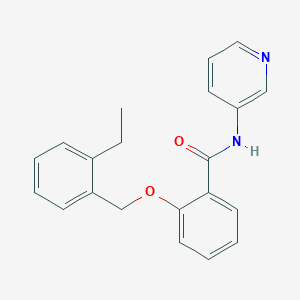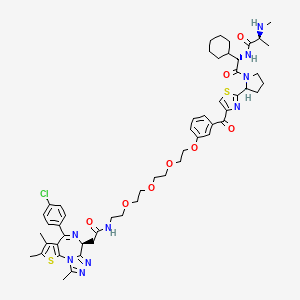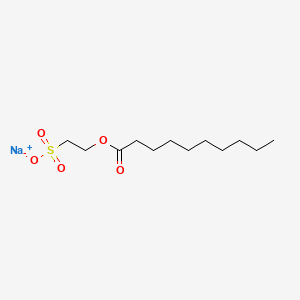![molecular formula C60H88O26 B610969 [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate CAS No. 51108-87-3](/img/structure/B610969.png)
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sr 1768A is an antitumor antibiotic identified as member of chromomycin A group isolated from culture filtrate of Streptomyces sp A468.
Scientific Research Applications
Lipopeptide Antibiotics and Biosynthesis
Lipopeptide antibiotics, like surfactin produced by Bacillus subtilis, are crucial for understanding the biosynthesis mechanisms of antibiotics similar to SR1768A. The identification of genetic loci responsible for surfactin production provides insights into molecular-level processes of antibiotic production. In Bacillus subtilis, the sfp locus is key for surfactin biosynthesis and alters transcriptional regulation (Nakano, Marahiel, & Zuber, 1988). Further research has identified srfB (comA), a regulatory gene involved in both surfactin production and competence in Bacillus subtilis, indicating a complex regulatory mechanism for antibiotic production (Nakano & Zuber, 1989).
Antibacterial Potential of Novel Compounds
Exploring novel bioactive substances is critical in addressing drug-resistant bacteria. Research into insect-associated microbes, like Streptomyces showdoensis from the nest of Odontotermes formosanus, has demonstrated the potential of these organisms in producing new antibiotics with significant bacteriostatic activity, which could be relevant to SR1768A's development and applications (Cao et al., 2020).
Bacterial Small RNAs in Antibiotic Resistance
Understanding the role of bacterial small RNAs (sRNAs) in antibiotic resistance is crucial for developing new antibacterial strategies. Studies have shown that sRNAs influence antibiotic susceptibility through gene expression modulation relevant to efflux pumps, cell wall synthesis, and membrane proteins (Chan et al., 2017).
Antimicrobial Peptides and Specificity
Antimicrobial peptides (AMPs) represent an alternative to classical antibiotics. Research on Cap18 derivatives has shown that specific amino acid substitutions can result in species-specific AMPs, providing a model for the development of targeted antibiotics like SR1768A (Ebbensgaard et al., 2018).
Bacteriocins in Agriculture
Bacteriocins, produced by bacteria like those in the rhizosphere, have potential applications in agriculture as biostimulants and biocontrol agents. Their mechanisms of anti-microbial activity and effects on plant growth and development provide insights into how similar antibiotic substances could be used (Subramanian & Smith, 2015).
Sonoimmuno-Therapy and Probiotics
The engineering of probiotics for tumor-targeted therapies represents a novel application of bacterial agents. This approach, involving the use of sonosensitizers and immunomodulation, can be insightful for the potential therapeutic applications of antibiotics like SR1768A (Lu et al., 2022).
Antibiotic Resistance in the Environment
Studying the fate of antibiotics in the environment is vital for understanding resistance development. Research on the presence of antibiotic-resistant bacteria in different environments, including those from animal husbandry, provides a broader perspective on the impact of antibiotics like SR1768A (Kemper, 2008).
Antibiotic Susceptibility Testing
Advancements in antibiotic susceptibility testing, such as methods for rapid bacterial detection and profiling antibiotic response, are critical for effective use of antibiotics. This area of research can inform the development and application of antibiotics like SR1768A (Hong et al., 2018).
Properties
CAS No. |
51108-87-3 |
|---|---|
Molecular Formula |
C60H88O26 |
Molecular Weight |
1225.338 |
IUPAC Name |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-Dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C60H88O26/c1-14-39(63)84-55-29(9)78-42(21-38(55)83-40-18-34(62)54(73-12)28(8)77-40)80-35-17-32-15-31-16-33(56(74-13)53(70)48(65)25(5)61)57(52(69)46(31)51(68)45(32)47(64)24(35)4)85-43-20-36(49(66)27(7)76-43)81-41-19-37(50(67)26(6)75-41)82-44-22-60(11,72)58(30(10)79-44)86-59(71)23(2)3/h15,17,23,25-30,33-34,36-38,40-44,48-50,54-58,61-62,64-68,72H,14,16,18-22H2,1-13H3/t25-,26-,27-,28-,29-,30+,33?,34-,36-,37-,38-,40-,41+,42+,43+,44+,48+,49-,50-,54+,55+,56+,57+,58+,60+/m1/s1 |
InChI Key |
DSIWFPBVULSSDT-XAUFRGFFSA-N |
SMILES |
CC(C)C(O[C@H]1[C@H](C)O[C@@H](O[C@H]2[C@H](O)[C@@H](C)O[C@@H](O[C@H]3[C@H](O)[C@@H](C)O[C@@H](O[C@@H](C([C@H](OC)C([C@@H](O)[C@H](O)C)=O)CC4=C5C(O)=C6C(O)=C(C)C(O[C@@H]7O[C@H](C)[C@H](OC(CC)=O)[C@H](O[C@H]8O[C@H](C)[C@H](OC)[C@H](O)C8)C7)=CC6=C4)C5=O)C3)C2)C[C@@]1(O)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sr 1768A; Sr 1768A; Sr 1768A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









